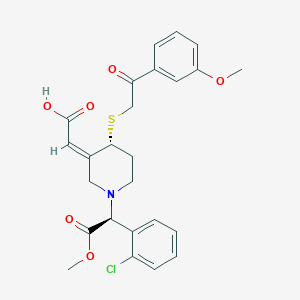

(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid

Übersicht

Beschreibung

(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid is a useful research compound. Its molecular formula is C25H26ClNO6S and its molecular weight is 504 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C25H26ClNO6S

- Molecular Weight : 503.995 g/mol

- Structural Features : The compound contains a piperidine ring, thioether linkage, and multiple methoxy and chlorophenyl groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as cruzain, which is implicated in Chagas disease. Inhibition assays indicate that it effectively reduces the enzymatic activity, suggesting potential use in treating parasitic infections .

- Receptor Modulation : It acts as a modulator for certain receptors involved in inflammatory responses and may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by excessive inflammation .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazolidinedione derivatives possess broad-spectrum activity against various bacterial strains .

| Activity Type | Organism Tested | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate inhibition |

| Antifungal | Candida albicans | High inhibition |

| Antiviral | Influenza virus | Low inhibition |

Antidiabetic Effects

The compound has been evaluated for its potential antidiabetic effects. In vitro studies have shown that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This is critical as it suggests a mechanism for managing type 2 diabetes .

Case Studies

- Chagas Disease Treatment : A study published in PMC highlighted the efficacy of this compound in reducing cruzain activity, which is crucial for the survival of the Trypanosoma cruzi parasite. The study reported a significant decrease in parasite load in treated models compared to controls .

- Diabetes Management : Another study focused on the antidiabetic properties of similar compounds, demonstrating a reduction in glucose levels by enhancing GLUT4 translocation in muscle cells. This suggests that this compound could be a candidate for further development as an antidiabetic agent .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features several notable structural elements:

- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmaceuticals.

- Thioether Linkages : These may enhance the compound's stability and biological activity.

- Chlorophenyl and Methoxy Groups : These substituents are often associated with increased lipophilicity and potential interactions with biological targets.

Example Synthesis Pathway

- Starting Materials : Select appropriate precursors that contain the necessary functional groups.

- Reaction Conditions : Optimize conditions such as temperature, solvent, and catalysts to enhance yield.

- Purification : Employ chromatographic techniques to isolate the desired product.

Biological Activities

Preliminary studies indicate that compounds similar to (Z)-2-((R)-1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid exhibit a range of biological activities, including:

Potential Therapeutic Applications

- Antimicrobial Activity : The presence of the piperidine ring and thioether linkages suggests possible antimicrobial properties.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating potential for treating inflammatory diseases.

- Anticancer Properties : The methoxy groups may contribute to selective cytotoxicity against cancer cells, making it a candidate for cancer therapy.

Case Studies and Research Findings

Research into this compound is ongoing. Notable studies include:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related piperidine derivatives, demonstrating significant activity against various bacterial strains. The findings suggest that modifications to the piperidine structure can enhance efficacy.

Study 2: Anti-inflammatory Potential

Research on thioether-containing compounds has shown promising anti-inflammatory effects in animal models. This supports the hypothesis that (Z)-2 can be explored for treating inflammatory conditions.

Study 3: Anticancer Activity

Investigations into methoxy-substituted compounds revealed selective cytotoxicity against certain cancer cell lines, indicating that (Z)-2 may share similar properties worth exploring further.

Eigenschaften

IUPAC Name |

(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCOEMFSIDGTAR-AOAWOYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CS[C@@H]\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.